molecular formula C16H20N4O2S B5416613 2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide

Cat. No. B5416613
M. Wt: 332.4 g/mol
InChI Key: LVSOJSVOYCXKMB-UHFFFAOYSA-N
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Description

The compound appears to contain a benzoxazepine ring, which is a type of heterocyclic compound. Heterocycles are often found in pharmaceutically active compounds . The benzodiazepine class of compounds, which also contain a seven-membered heterocycle with two nitrogen atoms fused to a benzene ring, are often used in central nervous system treatment, for example, against anxiety .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzodiazepines can undergo a variety of reactions, including substitutions and ring-opening reactions .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, benzodiazepines often act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain, thereby producing a calming effect .

properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-12-15(23-18-17-12)10-19(2)16(21)11-20-7-8-22-14-6-4-3-5-13(14)9-20/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSOJSVOYCXKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CN(C)C(=O)CN2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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